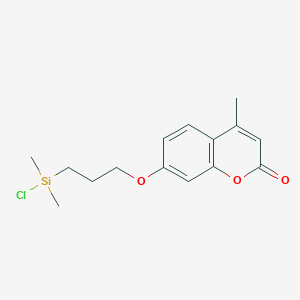

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Descripción general

Descripción

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a chlorodimethylsilyl group attached to a propoxy chain, which is further connected to a chromenone core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylcoumarin and 3-chloropropyltrimethylsilane.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 4-methylcoumarin is reacted with 3-chloropropyltrimethylsilane under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles.

Oxidation Reactions: The chromenone core can undergo oxidation to form different derivatives.

Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

Substitution: Formation of silyl ethers or other substituted derivatives.

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of dihydrochromenone derivatives.

Aplicaciones Científicas De Investigación

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its coumarin core.

Industry: Utilized in the formulation of adhesives, coatings, and paints due to its surfactant properties.

Mecanismo De Acción

The mechanism of action of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that interact with the coumarin core.

Pathways: The compound can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- 7-(3-(Trimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

- 7-(3-(Methyldimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Uniqueness

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Actividad Biológica

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, also known as a chlorodimethylsilyl derivative of coumarin, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19ClO3Si

- Molecular Weight : 310.85 g/mol

- CAS Number : 129119-77-3

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that coumarin derivatives can scavenge free radicals effectively.

-

Antimicrobial Properties :

- Research indicates that chlorinated compounds often possess antimicrobial activities. The presence of the chlorodimethylsilyl group may enhance the compound's ability to inhibit bacterial growth.

-

Anti-inflammatory Effects :

- Some coumarin derivatives have been noted for their anti-inflammatory properties. The specific mechanism may involve the inhibition of pro-inflammatory cytokines.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer effects, particularly against specific cancer cell lines. Mechanistic studies are needed to elucidate the pathways involved.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Free Radical Scavenging : The coumarin structure is known for its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Some studies indicate that coumarins can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds and derivatives:

Propiedades

IUPAC Name |

7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVMSLGJGOLZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.